molecular formula C9H6O3 B1208506 Homophthalic anhydride CAS No. 703-59-3

Homophthalic anhydride

Cat. No. B1208506
CAS RN: 703-59-3
M. Wt: 162.14 g/mol
InChI Key: AKHSBAVQPIRVAG-UHFFFAOYSA-N
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Patent
US06127381

Procedure details

The teabag containing glycine on resin was placed in a 20 mL bottle and treated with a solution of benzaldehyde (0.508 mL, 5 mmoles) and anhydrous trimethylorthoformate (1.094 mL, 10 mmoles) in anhydrous DMF (9 mL). After shaking for 3 hours, the packet was washed with anhydrous DMF (3×8 mL). A solution of homophthalic anhydride (801 mg, 5 mmoles) and triethylamine (0.044 mL, 0.3 mmoles) was prepared in DMF (10 mL) and added to the teabag. After shaking at room temperature for 16 hours the packet was washed with DMF (6×30 mL) and DCM (4×30 mL) and dried at room temperature.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.044 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.508 mL
Type
reactant
Reaction Step Three
Quantity
1.094 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[CH2:2][C:3]([OH:5])=[O:4].[CH:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.COC(OC)OC>CN(C=O)C.C(N(CC)CC)C>[C:3]1(=[O:4])[O:5][C:6](=[O:13])[C:7]2=[CH:12][CH:11]=[CH:10][CH:9]=[C:8]2[CH2:2]1

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.044 mL
Type
catalyst
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0.508 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
1.094 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After shaking for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the packet was washed with anhydrous DMF (3×8 mL)
ADDITION
Type
ADDITION
Details
added to the teabag
STIRRING
Type
STIRRING
Details
After shaking at room temperature for 16 hours the packet
Duration
16 h
WASH
Type
WASH
Details
was washed with DMF (6×30 mL) and DCM (4×30 mL)
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC=2C(C(=O)O1)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mmol
AMOUNT: MASS 801 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.